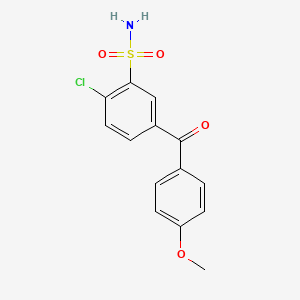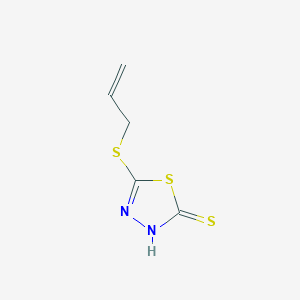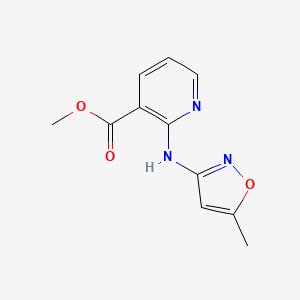![molecular formula C14H19N3O B8365077 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8365077.png)
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with a piperidine-ethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound.
Introduction of the Piperidine-Ethoxy Group: This step generally involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolopyridine core with 2-(piperidin-1-yl)ethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted pyrrolopyridine derivatives.
Aplicaciones Científicas De Investigación
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine-ethoxy substituent and pyrrolopyridine core make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
5-(2-piperidin-1-ylethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H19N3O/c1-2-6-17(7-3-1)8-9-18-13-10-12-4-5-15-14(12)16-11-13/h4-5,10-11H,1-3,6-9H2,(H,15,16) |
Clave InChI |
VISWITQIXYHZTK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CN=C3C(=C2)C=CN3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-Chloro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine](/img/structure/B8365028.png)
![2-[4-(4-Fluorophenyl)oxan-4-yl]ethan-1-amine](/img/structure/B8365034.png)
![(6-chloropyrazolo[1,5-a]pyrimidin-2-yl)(4-methyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B8365038.png)

![2-Propynoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B8365061.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine-8-sulfonamide](/img/structure/B8365068.png)



![1-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B8365086.png)
